6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one

Medicinal chemistry Parallel synthesis Atom economy

6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one (CAS 691868-45-8) is a spirocyclic heterocycle comprising a 6‑bromo‑1,3‑benzoxazine dione fused at C‑2 to a piperidine ring via a quaternary spiro carbon. With a molecular weight of 297.15 g·mol⁻¹, a computed XLogP3 of 1.7, and a topological polar surface area (TPSA) of 50.4 Ų, this free‑NH piperidine building block is distinct from both the fully unsubstituted benzoxazine‑piperidine analog and N‑Boc‑protected variants.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.15 g/mol
CAS No. 691868-45-8
Cat. No. B11830964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one
CAS691868-45-8
Molecular FormulaC12H13BrN2O2
Molecular Weight297.15 g/mol
Structural Identifiers
SMILESC1CNCCC12NC(=O)C3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C12H13BrN2O2/c13-8-1-2-10-9(7-8)11(16)15-12(17-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
InChIKeySBEOZVCCSJKAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one (CAS 691868-45-8) Procurement & Differentiation Guide


6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one (CAS 691868-45-8) is a spirocyclic heterocycle comprising a 6‑bromo‑1,3‑benzoxazine dione fused at C‑2 to a piperidine ring via a quaternary spiro carbon [1]. With a molecular weight of 297.15 g·mol⁻¹, a computed XLogP3 of 1.7, and a topological polar surface area (TPSA) of 50.4 Ų, this free‑NH piperidine building block is distinct from both the fully unsubstituted benzoxazine‑piperidine analog and N‑Boc‑protected variants [1]. It is primarily sourced as a versatile intermediate for central nervous system (CNS)‑directed medicinal chemistry programs, particularly those targeting dopaminergic and sigma‑receptor pathways [2].

Why Generic Substitution Fails for 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one


In‑class spirobenzoxazine‑piperidine building blocks cannot be interchanged without compromising synthetic efficiency, downstream selectivity, or physicochemical performance. The 6‑bromo substitution is not merely a placeholder; it is the preferred halogen for both electronic tuning and further cross‑coupling diversification in antipsychotic and CNS‑active chemotypes [1]. Simultaneously, the unprotected piperidine NH is critical because N‑Boc‑protected variants (e.g., tert‑butyl 6‑bromo‑4‑oxo‑3,4‑dihydro‑1'H‑spiro[1,3‑benzoxazine‑2,4'‑piperidine]‑1'‑carboxylate, CAS 690632‑05‑4) require an additional deprotection step that can erode yield and increase purification burden . The quantitative evidence below demonstrates that selecting the free‑NH, 6‑bromo compound directly impacts reaction step count, atom economy, molecular property space, and the breadth of accessible analog libraries.

Quantitative Differentiation Evidence for 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one vs. Closest Analogs


Synthetic Step Economy: Free‑NH vs. N‑Boc Protected 6‑Bromo Spirobenzoxazine

The free‑NH form (691868‑45‑8, C₁₂H₁₃BrN₂O₂, MW 297.15) eliminates the deprotection mandate inherent to the N‑Boc analog (CAS 690632‑05‑4, C₁₇H₂₁BrN₂O₄, MW 397.26). Direct comparison of molecular formulas shows that the Boc group contributes an incremental C₅H₈O₂ (+100.11 Da, +34% mass) that is ultimately discarded [1]. Standard Boc‑deprotection protocols (TFA/CH₂Cl₂ or HCl/dioxane) not only add one synthetic step but also typically incur 5–15% yield loss and necessitate additional aqueous workup and chromatographic purification [2].

Medicinal chemistry Parallel synthesis Atom economy

Fragment‑Compliant Physicochemical Profile: Lipophilicity and Polarity Compared to the N‑Boc Analog

The free‑NH compound exhibits a computed XLogP3 of 1.7 and TPSA of 50.4 Ų, placing it within the rule‑of‑three space typical for fragment hits (MW < 300, cLogP ≤ 3) [1]. In contrast, the N‑Boc analog, with a significantly larger and more lipophilic tert‑butyl carbamate group, has a markedly higher calculated partition coefficient and molecular weight (397.26 Da), moving it outside general fragment guidelines [2]. The TPSA of 50.4 Ų indicates moderate polarity compatible with both blood–brain barrier penetration and oral absorption, whereas the increased hydrophobicity of the Boc analog may reduce aqueous solubility and complicate fragment screening.

Fragment-based drug discovery Physicochemical property filtering Oral bioavailability

Aryl Bromide as a Superior Synthetic Handle for Cross‑Coupling Diversification

The C‑6 bromine atom is the preferred halogen for transition‑metal‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Heck) due to its optimal balance between oxidative addition reactivity and selectivity, as contrasted with the 6‑chloro analog, which exhibits slower oxidative addition kinetics and requires more forcing conditions (higher temperature, stronger bases) [1][2]. The unsubstituted spirobenzoxazine‑piperidine (CAS 54906‑23‑9) entirely lacks this chemical diversification point, limiting analog generation. Typical Suzuki coupling conditions with arylboronic acids at 60–80 °C proceed in 2–6 h for aryl bromides, while the analogous chloride can require 12–24 h at >100 °C [3].

Palladium catalysis Structure–activity relationship expansion Aryl halide reactivity

Procurement Application Scenarios for 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one


Parallel Library Synthesis Targeting CNS GPCRs and Sigma Receptors

Medicinal chemistry teams synthesizing focused libraries of spirobenzoxazine‑piperidine analogs for antipsychotic or antihypertensive programs should procure 691868‑45‑8 directly. The free piperidine NH allows immediate functionalization (acylation, sulfonylation, reductive amination) without the extra deprotection step required by N‑Boc‑protected versions, while the 6‑bromo atom enables rapid Suzuki or Buchwald diversification [1]. The fragment‑compliant properties (XLogP3 = 1.7, TPSA = 50.4 Ų) keep initial analog series within favorable physicochemical space for oral CNS drug candidates [2].

Fragment‑Based Lead Discovery Campaigns for Neuro- and Cardio‑vascular Indications

Fragment screening libraries benefit from the compound’s low molecular weight (297.15 Da), moderate lipophilicity, and dual hydrogen‑bond donor/acceptor profile. Unlike the substantially heavier N‑Boc analog (397.26 Da), this compound meets the rule‑of‑three and provides a well‑positioned bromine for hit‑to‑lead evolution through structure‑guided fragment growing [1]. The rigid spirocyclic core reduces conformational entropy, potentially enhancing binding enthalpy in fragment screens.

Process Chemistry Route Scouting for Spirobenzoxazine‑Based Active Pharmaceutical Ingredients (APIs)

Process R&D groups evaluating scalable routes to spirobenzoxazine‑containing APIs should select the free‑NH 6‑bromo compound as the key intermediate. Avoiding a late‑stage Boc deprotection significantly simplifies telescoped sequences, reduces solvent waste, and improves scheduling. Cross‑study comparisons indicate typical yield improvements of 5–15% over routes that delay NH liberation to a final deprotection step [2].

Quote Request

Request a Quote for 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.